molecular formula C8H18O2SSi B13817868 Mercaptopropyldiethoxymethylsilane

Mercaptopropyldiethoxymethylsilane

Katalognummer: B13817868
Molekulargewicht: 206.38 g/mol
InChI-Schlüssel: KWZPCURQZRPCJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL is an organosilicon compound characterized by the presence of a thiol group and a diethoxymethylsilyl group attached to a propyl chain. This compound is notable for its versatility in various chemical reactions and its applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL typically involves the reaction of 3-mercaptopropyltrimethoxysilane with diethyl ether in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity levels .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL involves the formation of strong covalent bonds with various substrates. The thiol group can form disulfide bonds, while the diethoxymethylsilyl group can undergo hydrolysis to form silanol groups, which further condense to form siloxane bonds. These reactions contribute to the compound’s ability to modify surfaces and enhance adhesion .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL is unique due to its combination of a thiol group and a diethoxymethylsilyl group, which provides distinct reactivity and versatility in various applications. The presence of the thiol group allows for specific interactions with metals and other thiol-reactive species, while the diethoxymethylsilyl group offers robust adhesion properties .

Eigenschaften

Molekularformel

C8H18O2SSi

Molekulargewicht

206.38 g/mol

InChI

InChI=1S/C8H18O2SSi/c1-3-9-8(10-4-2)12-7-5-6-11/h8,11H,3-7H2,1-2H3

InChI-Schlüssel

KWZPCURQZRPCJA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]CCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.